Stevia Powder

Sweetness Potency Steviol Glycosides Sucrose Equivalence

Generic 'stevia powder' fails to guarantee sensory outcomes. Procure by glycoside fingerprint: for dairy and ice cream, specify minimum Reb D & Reb M to eliminate bitter off-notes; for acidic beverages (pH<4.0), select low stevioside‑to‑Reb A ratios to prevent up to 55% sweetness loss; for baked goods, cost‑efficient ≥60% Reb A suffices; for tabletop packets, ≥95% Reb A ensures clean, sucrose‑like sweetness. Align the glycoside profile with your matrix to assure consumer acceptance.

Molecular Formula C44H70O23
Molecular Weight 967.0 g/mol
CAS No. 92332-31-5
Cat. No. B7908634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStevia Powder
CAS92332-31-5
Molecular FormulaC44H70O23
Molecular Weight967.0 g/mol
Structural Identifiers
SMILESCC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)O
InChIInChI=1S/C44H70O23/c1-17-11-43-9-5-22-41(2,7-4-8-42(22,3)40(59)66-38-33(58)30(55)26(51)20(14-47)62-38)23(43)6-10-44(17,16-43)67-39-35(65-37-32(57)29(54)25(50)19(13-46)61-37)34(27(52)21(15-48)63-39)64-36-31(56)28(53)24(49)18(12-45)60-36/h18-39,45-58H,1,4-16H2,2-3H3/t18-,19-,20-,21-,22+,23+,24-,25-,26-,27-,28+,29+,30+,31-,32-,33-,34+,35-,36+,37+,38+,39+,41-,42-,43-,44+/m1/s1
InChIKeyHELXLJCILKEWJH-NCGAPWICSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 25 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1253 mg/L @ 25 °C (est)

Stevia Powder (CAS 92332-31-5): Procurement Guide for Steviol Glycoside Composition and Quality Selection


Stevia Powder (CAS 92332-31-5) refers to a purified extract derived from the leaves of Stevia rebaudiana Bertoni, composed primarily of steviol glycosides, a class of diterpene glycosides that function as high-intensity, zero-calorie sweeteners [1]. The composition of this powder is not a single chemical entity but a complex mixture dominated by stevioside and rebaudioside A, which together constitute the majority of the total steviol glycoside content [2]. The specific ratio of these and other minor glycosides (e.g., rebaudiosides D and M) is the critical determinant of its sensory profile, stability, and ultimately, its suitability for specific industrial applications [3].

Why Generic Stevia Powder Cannot Substitute for Composition-Specific Steviol Glycoside Grades


Procuring stevia powder based solely on total steviol glycoside content is insufficient for ensuring product performance. The functional and sensory properties are dictated by the precise ratio of its constituent glycosides. For instance, high-purity stevioside and rebaudioside A exhibit markedly different bitterness profiles and aftertastes, which can negatively impact consumer acceptance in a food matrix [1]. Furthermore, the presence and concentration of minor glycosides like rebaudiosides D and M, even at low percentages, are known to dramatically improve the taste profile and mitigate the lingering bitterness associated with rebaudioside A alone [2]. Therefore, a detailed understanding of the specific glycoside fingerprint is essential for scientific and industrial selection, as a generic 'stevia powder' specification fails to guarantee the sensory and stability outcomes required for a given application [3].

Quantitative Evidence for Stevia Powder (CAS 92332-31-5) Differentiation Based on Glycoside Composition


Sweetness Potency: Rebaudioside A vs. Stevioside

Rebaudioside A (Reb A), a primary component in many stevia powders, demonstrates a quantifiably higher sweetness potency compared to stevioside (ST). This difference is a key factor in formulation cost and sensory impact [1]. The relative sweetness of these glycosides is reported with a clear hierarchy: Reb A (240x sucrose) > Stevioside (140x sucrose) [2]. This potency advantage allows for lower inclusion rates of Reb A-rich stevia powder to achieve the same sweetness level, directly impacting procurement volume and cost calculations.

Sweetness Potency Steviol Glycosides Sucrose Equivalence

Sensory Profile: Bitterness and Aftertaste of Rebaudioside A, D, and M in a Food Matrix

In a controlled study using ice cream as a model food system, the sensory performance of steviol glycosides was directly compared. Rebaudioside M (Reb M)- and Rebaudioside D (Reb D)-sweetened ice creams received significantly higher overall liking scores compared to Rebaudioside A (Reb A)-sweetened ice cream [1]. Consumer perception of aftertaste was a key differentiator; Reb D and M aftertastes were described as 'sweet, pleasant, creamy, and milky', whereas Reb A's aftertaste was characterized as 'artificial and chemical' [1]. This demonstrates that minor glycoside composition, not just total steviol glycoside content, is a critical determinant of product success.

Sensory Science Consumer Acceptability Food Formulation

Chemical Stability: Degradation of Stevioside Under Acidic Conditions

The stability of steviol glycosides varies significantly under acidic and thermal stress. In a comparative study, stevioside demonstrated measurable degradation under conditions simulating acidic beverage storage [1]. At pH 3 and 80°C after 72 hours, stevioside underwent up to 55% degradation. In contrast, a structurally modified form, mono-glucosyl-stevioside, showed superior stability under the same conditions, indicating that glycosylation pattern influences resilience [1]. This data suggests that a stevia powder rich in stevioside may be less stable than one enriched with certain other glycosides or modified forms in low-pH applications.

Chemical Stability Beverage Formulation Shelf-Life

Purity and Composition: Quantified Rebaudioside A Content in High-Grade Stevia Powder

Commercially available high-purity stevia powders are defined by their Rebaudioside A (Reb A) content as determined by High-Performance Liquid Chromatography (HPLC) [1]. A typical high-grade specification for procurement is 'Total Steviol Glycosides ≥95%, Rebaudioside A ≥90%' [2]. This contrasts with lower-grade extracts where stevioside may be the dominant component or total glycoside content is lower . The quantitative specification of Reb A content provides a verifiable, analytical benchmark for procurement and quality assurance, ensuring batch-to-batch consistency.

Quality Control Analytical Chemistry HPLC Specification

Differentiated Application Scenarios for Stevia Powder (CAS 92332-31-5) Based on Compositional Evidence


High-Acceptance Dairy and Frozen Desserts

For applications like ice cream and yogurt, where consumer acceptance is paramount, procurement should specify a stevia powder with a guaranteed minimum content of Rebaudioside D and/or Rebaudioside M. Evidence from a controlled sensory study in ice cream demonstrates that Rebaudioside M and D provide significantly higher liking scores and a more pleasant, sugar-like aftertaste compared to Rebaudioside A alone . This specification directly addresses the common challenge of bitter off-notes in stevia-sweetened dairy products.

Acidic Beverages Requiring Long-Term Stability

In the formulation of carbonated soft drinks, fruit juices, and other acidic beverages (pH < 4.0), procurement should prioritize stevia powder with a low stevioside-to-rebaudioside A ratio or those containing stabilized glycoside forms. Research shows that stevioside can undergo significant degradation (up to 55%) under acidic conditions and elevated temperatures, potentially leading to sweetness loss during shelf-life . Selecting a compositionally optimized powder mitigates this stability risk.

Cost-Optimized Formulations for Confectionery and Bakery

For applications where the complex flavor matrix may mask some off-notes, such as in chocolate, baked goods, or savory sauces, a more cost-effective stevia powder with a lower Rebaudioside A content (e.g., ≥60% Rebaudioside A) may be suitable . The higher sweetness potency of Rebaudioside A relative to stevioside (240x vs. 140x sucrose) still provides a significant advantage over lower-grade extracts, allowing for a balance between sensory performance and raw material cost [3].

High-Purity Sweetener for Tabletop and Precision Blends

For applications where a clean, high-intensity sweetness is required with minimal off-flavors, such as in tabletop sweetener packets or as a component in proprietary sweetener blends, a high-purity stevia powder with a specified Rebaudioside A content of ≥90% or ≥95% is essential . This analytical specification ensures consistent sweetness potency and a more neutral flavor profile, enabling precise formulation and predictable consumer experience.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Stevia Powder

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.